molecular formula C8H11Li2N4O8P B561815 Ribavirin 5'-Monophosphate, Dilithium Salt CAS No. 66983-94-6

Ribavirin 5'-Monophosphate, Dilithium Salt

Cat. No.: B561815
CAS No.: 66983-94-6
M. Wt: 336.05
InChI Key: SIMMZIYZANJRNU-UHFFFAOYSA-L
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Description

Ribavirin 5’-Monophosphate, Dilithium Salt is a potent, broad-spectrum antiviral agent. It is a metabolite of the prodrug ribavirin and exhibits significant antiviral activity, particularly against myxoviruses. The compound inhibits viral DNA and RNA replication in vitro by strongly inhibiting inosine monophosphate dehydrogenase, which is crucial for guanosine triphosphate synthesis .

Biochemical Analysis

Biochemical Properties

Ribavirin 5’-Monophosphate, Dilithium Salt inhibits viral DNA and RNA replication in vitro via the strong competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), with a reported K i value of 270 nM, and thus inhibits guanosine triphosphate synthesis . This agent, a metabolite of the prodrug ribavirin, exhibits broad-spectrum antiviral activity, particularly against myxoviruses .

Cellular Effects

The antiviral effects of Ribavirin 5’-Monophosphate, Dilithium Salt require conversion to the monophosphate form via adenosine kinase . The anti-HIV activity of ribavirin in cultured human lymphocytes, as well as the anti-influenza activity of this prodrug in MDCK cells, have been attributed to Ribavirin 5’-Monophosphate, Dilithium Salt .

Molecular Mechanism

Ribavirin 5’-Monophosphate, Dilithium Salt exerts its antiviral activity by targeting viral RNA replication . It specifically interacts with and inhibits the enzyme ribonucleoside diphosphate reductase, an essential player in nucleic acid synthesis . By obstructing this enzyme, Ribavirin 5’-Monophosphate, Dilithium Salt effectively impedes the formation of new viral RNA strands, thereby halting viral replication .

Temporal Effects in Laboratory Settings

The stability of Ribavirin 5’-Monophosphate, Dilithium Salt is high, with a shelf life of at least 4 years when stored at -20°C

Metabolic Pathways

Ribavirin 5’-Monophosphate, Dilithium Salt plays a role in nucleic acid synthesis . It acts as a substrate for the enzyme ribonucleoside diphosphate reductase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ribavirin 5’-Monophosphate, Dilithium Salt involves the phosphorylation of ribavirin. The reaction typically requires adenosine kinase to convert ribavirin to its monophosphate form . The dilithium salt form is achieved by neutralizing the monophosphate with lithium ions.

Industrial Production Methods

Industrial production methods for Ribavirin 5’-Monophosphate, Dilithium Salt are not extensively documented. the process likely involves large-scale phosphorylation reactions followed by purification and crystallization to obtain the dilithium salt form.

Chemical Reactions Analysis

Types of Reactions

Ribavirin 5’-Monophosphate, Dilithium Salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the ribose moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ribose or triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include modified nucleoside analogs, which can have different antiviral properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ribavirin 5’-Monophosphate, Dilithium Salt is unique due to its broad-spectrum antiviral activity and its ability to inhibit multiple viral replication pathways. Its dilithium salt form enhances its solubility and stability, making it more effective in various research and therapeutic applications .

Properties

IUPAC Name

dilithium;[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N4O8P.2Li/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;;/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMMZIYZANJRNU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C1=NC(=NN1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Li2N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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